3-Bromo-4-isobutoxybenzonitrile

Description

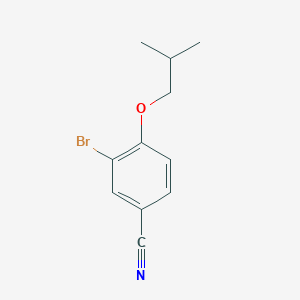

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(2-methylpropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-5,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXCJFAXAMLPTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677400 | |

| Record name | 3-Bromo-4-(2-methylpropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208665-95-6 | |

| Record name | 3-Bromo-4-(2-methylpropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-4-isobutoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 208665-95-6[1]

Introduction: A Versatile Intermediate in Modern Medicinal Chemistry

3-Bromo-4-isobutoxybenzonitrile is a highly functionalized aromatic compound that has garnered significant attention in the field of organic synthesis, particularly in the development of novel pharmaceuticals. Its strategic combination of a reactive bromine atom, a versatile nitrile group, and a lipophilic isobutoxy moiety makes it an invaluable building block for creating complex molecular architectures. The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, while the nitrile group can be readily transformed into other functional groups such as amines or carboxylic acids. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a particular focus on its pivotal role as a key intermediate in the synthesis of the anti-gout medication, Febuxostat.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The table below summarizes its key properties.

| Property | Value | Reference |

| CAS Number | 208665-95-6 | [1] |

| Molecular Formula | C₁₁H₁₂BrNO | [1] |

| Molecular Weight | 254.12 g/mol | [1] |

| Appearance | Colorless to light yellow crystals or solid | [1] |

| Melting Point | 76-80 °C | [1] |

| Boiling Point | ~315-316 °C (Predicted: 319.4 ± 22.0 °C) | [1] |

| Solubility | Soluble in ethanol, ether, chloroform, and other organic solvents. Low solubility in water. | [1][2] |

| Density | 1.36 g/cm³ (Predicted) | [1] |

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthesis of this compound commences with the commercially available 4-hydroxybenzonitrile. The process involves two key transformations: a regioselective bromination followed by a Williamson ether synthesis.

Step 1: Regioselective Bromination of 4-Hydroxybenzonitrile

The initial step involves the electrophilic aromatic substitution of 4-hydroxybenzonitrile with bromine. The regioselectivity of this reaction is crucial and is governed by the electronic effects of the substituents on the aromatic ring. The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the nitrile group (-CN) is a deactivating, meta-directing group due to its electron-withdrawing nature. In this case, the powerful activating effect of the hydroxyl group directs the incoming electrophile (bromine) to the positions ortho to it. Since the para position is already occupied by the nitrile group, bromination occurs at one of the ortho positions, leading to the formation of 3-bromo-4-hydroxybenzonitrile.

Experimental Protocol: Synthesis of 3-bromo-4-hydroxybenzonitrile [3]

-

To a mixture of 4-hydroxybenzonitrile (2.95 g, 24.8 mmol), dichloromethane (5 mL), and N,N-dimethylformamide (1 mL), add iodine (0.16 g, 1.3 mmol).

-

With stirring, add bromine (7.50 g, 6.9 mmol) dropwise while maintaining the temperature below 10 °C.

-

Maintain the reaction temperature for 10 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a 16% sodium bisulfite solution (38 mL) and stir for 30 minutes at room temperature.

-

Filter the mixture and wash the filter cake with dichloromethane for 30 minutes with strong stirring.

-

Filter and dry the solid to obtain 3-bromo-4-hydroxybenzonitrile as a white solid (yield: 88.2%).

Step 2: Williamson Ether Synthesis

The second step is a classic Williamson ether synthesis, where the phenoxide ion of 3-bromo-4-hydroxybenzonitrile acts as a nucleophile and displaces the bromide from 1-bromo-2-methylpropane (isobutyl bromide) in an SN2 reaction. The use of a base, such as potassium carbonate, is essential to deprotonate the weakly acidic phenolic hydroxyl group, thereby generating the more nucleophilic phenoxide.

Experimental Protocol: Synthesis of this compound [3]

-

In a flask, stir a solution of 3-bromo-4-hydroxybenzonitrile (15.00 g, 75.8 mmol), anhydrous potassium carbonate (41.0 g, 296.7 mmol), and acetone (120 mL) at room temperature for 30 minutes.

-

Add potassium iodide (1.20 g, 7.2 mmol), PEG-400, and 1-bromo-2-methylpropane (15.53 g, 133.3 mmol) to the mixture.

-

Reflux the reaction mixture for 8 hours, monitoring its progress by TLC.

-

After completion, filter the hot mixture and concentrate two-thirds of the organic layer under reduced pressure.

-

Add the remaining reaction mixture to water with vigorous stirring to precipitate the product.

-

Filter the mixture to yield this compound as a light yellow solid (yield: 89.3%).

Application in Drug Development: The Synthesis of Febuxostat

A primary application of this compound is its use as a key intermediate in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[3] In this synthesis, the nitrile group of this compound is converted to a thioamide, which then undergoes cyclization to form the thiazole ring of Febuxostat.

The subsequent step in the synthesis involves the thioamidation of this compound.[3]

Experimental Protocol: Synthesis of 3-bromo-4-isobutoxybenzothioamide [3]

-

To a solution of this compound (6.33 g, 24.92 mmol) in N,N-dimethylformamide (75 mL), add anhydrous magnesium chloride (2.98 g, 31.25 mmol).

-

Add sodium hydrosulfide (5.6 g, 100 mmol) in portions and stir the mixture at room temperature for 10 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the solution into ice-water (300 mL) with vigorous stirring for 30 minutes.

-

Filter the mixture to obtain the crude product.

-

Recrystallize the crude product from anhydrous methanol and dry to yield 3-bromo-4-isobutoxybenzothioamide as a light solid (yield: 62.5%).

This thioamide is then a precursor for the construction of the thiazole ring system present in Febuxostat.

Safety and Handling

This compound is considered to be toxic to a certain extent.[1] Appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, lab coat, and safety glasses.[1]

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.[1]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[1] If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical advice.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents.[2] Keep the container tightly sealed.[2]

For comprehensive safety information, it is recommended to consult a full Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a strategically important intermediate with well-defined synthetic pathways and significant applications in the pharmaceutical industry. Its value is particularly evident in its role in the synthesis of Febuxostat, demonstrating the utility of its unique combination of functional groups. The synthetic protocols outlined in this guide, based on established literature, provide a solid foundation for researchers and drug development professionals working with this versatile compound. A thorough understanding of its synthesis, reactivity, and handling is paramount for its successful application in the discovery and development of new chemical entities.

References

-

3-bromo-4-isobutoxy-benzonitrile - ChemBK. (n.d.). Retrieved January 5, 2026, from [Link]

-

3-Bromo-4-Isobutoxy-Benzonitrile - Methylamine Supplier. (n.d.). Retrieved January 5, 2026, from [Link]

-

A process for the preparation of febuxostat - European Patent Office - EP 2266966 A1. (2010, December 29). Retrieved January 5, 2026, from [Link]

-

3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

Wang, Q., Guo, Y., Wang, M., Zhu, W., & Xu, S. (2015). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. In 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Atlantis Press. Retrieved from [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC. (2018, August 29). Retrieved January 5, 2026, from [Link]

-

Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2023, January 4). Retrieved January 5, 2026, from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 5, 2026, from [Link]

-

Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-isobutoxybenzonitrile

Introduction: Beyond the Structure

In the landscape of modern pharmaceutical development, the journey from a promising molecule to a viable drug candidate is governed by a complex interplay of biological activity and physicochemical properties. 3-Bromo-4-isobutoxybenzonitrile, a key intermediate in the synthesis of pharmacologically active compounds such as the gout therapeutic Febuxostat, serves as a compelling case study.[1][2] Understanding its fundamental chemical and physical characteristics is not merely an academic exercise; it is a critical necessity for predicting its behavior, optimizing reaction conditions, and ultimately, ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth analysis of the core physicochemical properties of this compound. We will move beyond a simple tabulation of data to explore the causality behind these properties and their direct implications for researchers, chemists, and drug development professionals. The benzonitrile moiety itself is a privileged structure in medicinal chemistry, often acting as a versatile hydrogen bond acceptor or a bioisosteric replacement for other functional groups, making a thorough understanding of its derivatives particularly valuable.[3][4][5]

Core Physicochemical Profile

A molecule's identity and behavior are encapsulated in its physicochemical data. These parameters are the primary indicators for predicting solubility, permeability, stability, and suitability for downstream applications.

| Property | Value | Source(s) |

| IUPAC Name | 3-Bromo-4-(2-methylpropoxy)benzonitrile | N/A |

| CAS Number | 208665-95-6 | ChemBK[3] |

| Molecular Formula | C₁₁H₁₂BrNO | ChemBK[3] |

| Molecular Weight | 254.12 g/mol | ChemBK[3] |

| Appearance | Colorless to light yellow crystalline solid | ChemBK[3] |

| Melting Point | 76-80 °C | ChemBK[3] |

| Boiling Point | ~315-319 °C (Predicted) | ChemBK[3] |

| Solubility | Soluble in ethanol, ether, chloroform, dichloromethane; Low solubility in water. | ChemBK[3] |

| Density | 1.36 g/cm³ (Predicted) | ChemBK[3] |

Analysis of Core Properties

-

Solid State and Thermal Properties: With a melting point of 76-80 °C, this compound exists as a stable crystalline solid at ambient temperatures.[3] This characteristic is advantageous for handling, purification (e.g., via recrystallization), and long-term storage, as stable solids are generally less prone to degradation than liquids or amorphous materials. The high boiling point, though predicted, is consistent with its molecular weight and aromatic structure, suggesting low volatility.

-

Solubility Profile: The molecule exhibits classic characteristics of a lipophilic compound. Its solubility in common organic solvents like chloroform and ethanol is a direct consequence of the nonpolar isobutyl group and the phenyl ring.[3] Conversely, its poor aqueous solubility is a critical parameter for drug development. While beneficial for crossing lipid-rich biological membranes, it can pose significant challenges for formulation and achieving adequate bioavailability for oral administration. This necessitates the development of robust experimental protocols to precisely quantify its solubility in aqueous and biorelevant media.

-

Lipophilicity (LogP): While no experimental LogP value for this specific molecule is readily available in public databases, we can infer its properties from its structure and precursors. The precursor, 3-bromo-4-hydroxybenzonitrile, has a predicted XlogP of 2.2.[6] The etherification of the hydroxyl group with an isobutyl chain significantly increases the nonpolar surface area. Therefore, it is certain that the LogP of this compound is substantially higher than 2.2, placing it in the moderately to highly lipophilic category. This property is paramount as it directly influences membrane permeability, plasma protein binding, and metabolic pathways.

-

Ionization Potential (pKa): this compound lacks readily ionizable functional groups. The ether linkage is stable, the nitrile group is a very weak base (protonated only under strongly acidic conditions), and the aryl bromide is non-ionizable. Consequently, the molecule is expected to be neutral across the entire physiological pH range (1-8). This is a crucial insight for drug development, as it means its solubility and permeability will not be pH-dependent, simplifying absorption models.

Implications for Drug Discovery and Development

The physicochemical properties of an intermediate like this compound are not isolated data points; they are interconnected variables that dictate the trajectory of a drug development program.

Caption: Interplay of physicochemical properties and drug development milestones.

As illustrated, poor aqueous solubility directly impacts absorption, necessitating advanced formulation strategies such as lipid-based systems or particle size reduction to achieve therapeutic efficacy.[7] High lipophilicity can lead to excellent membrane permeability but may also result in increased metabolic clearance or off-target toxicity. Chemical stability is the cornerstone of a product's shelf-life and is non-negotiable from a regulatory standpoint.[8] Therefore, rigorous and validated protocols for measuring these properties are essential.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are reliant on spectroscopic analysis.

-

¹H Nuclear Magnetic Resonance (¹H-NMR): The structure of this compound is well-corroborated by its ¹H-NMR spectrum. Based on published data (600MHz, DMSO-d6), the following assignments can be made:[1][2]

-

δ 8.2 (s, 1H): Corresponds to the aromatic proton adjacent to both the bromine and nitrile groups (H-2). The singlet multiplicity is due to the lack of adjacent protons.

-

δ 7.9-8.1 (dd, J=8.6Hz, 1H): Represents the aromatic proton ortho to the nitrile group (H-6). It appears as a doublet of doublets due to coupling with H-5.

-

δ 7.20-7.22 (d, J=8.6Hz, 1H): The aromatic proton ortho to the isobutoxy group (H-5), appearing as a doublet from coupling to H-6.

-

δ 3.83-3.86 (d, J=5.8Hz, 2H): The two protons of the -O-CH₂- group, coupled to the adjacent methine proton.

-

δ 2.02-2.08 (m, 1H): The single methine proton (-CH-) of the isobutyl group.

-

δ 0.99-1.00 (d, J=6.5Hz, 6H): The six equivalent protons of the two methyl (-CH₃) groups of the isobutyl moiety.

-

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight of the compound. Published data show adduct ions at m/z 254.1 ([M+H]⁺) and 278.1 ([M+Na]⁺), which is consistent with the calculated molecular weight of 254.12 g/mol .[1][2] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in a high-resolution mass spectrum.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the comprehensive profiling of this compound.

Protocol 1: Aqueous Solubility Determination by HPLC

This protocol quantifies the equilibrium solubility in an aqueous buffer, a critical parameter for predicting oral absorption.

Caption: Workflow for HPLC-based equilibrium solubility measurement.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully remove a known volume of the clear supernatant and filter it through a chemically inert 0.45 µm syringe filter (e.g., PTFE) to remove any remaining particulates.[7][10]

-

Quantification: Dilute the filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated reverse-phase HPLC-UV method against a multi-point calibration curve prepared from known concentrations of the compound.[11]

-

Validation: The experiment should be performed in triplicate to ensure the precision of the measurement.[10]

Protocol 2: LogP Determination by Shake-Flask Method (OECD 107)

This protocol, based on regulatory guidelines, provides the octanol-water partition coefficient (LogP), the standard measure of lipophilicity.[12][13]

Caption: Workflow for LogP determination via the OECD 107 shake-flask method.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate for at least 24 hours.

-

Test Preparation: In a centrifuge tube, add a known volume of the pre-saturated n-octanol and pre-saturated water (e.g., a 1:1 ratio). Add a small, known amount of this compound, ensuring the concentration does not exceed 0.01 mol/L in either phase.[14]

-

Equilibration: Shake the tube vigorously for 5-10 minutes at a constant temperature (20-25°C).[14]

-

Phase Separation: Centrifuge the tube until the two phases are clearly and completely separated.[14]

-

Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final result is expressed as its base-10 logarithm (LogP).

-

Validation: The determination should be repeated with at least two different octanol-to-water volume ratios. The resulting LogP values should agree within ± 0.3 log units.[15]

Protocol 3: Accelerated Chemical Stability Assessment

This protocol provides a rapid assessment of the compound's intrinsic stability under stress conditions, as recommended by ICH guidelines.[16]

Caption: Workflow for an accelerated stability study.

Methodology:

-

Initial Analysis (T=0): Accurately weigh a sample of this compound. Perform a quantitative analysis (e.g., HPLC assay) to determine its initial purity and identify any existing impurities.

-

Storage: Place samples of the compound in appropriate containers (e.g., sealed glass vials) inside a calibrated stability chamber set to accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).[17]

-

Timepoint Analysis: Pull samples from the chamber at predetermined time points (e.g., 1, 3, and 6 months).[18]

-

Assessment: For each time point, analyze the sample using the same HPLC method as the T=0 analysis.

-

Evaluation: Compare the assay results to the initial value. A significant change (e.g., >5% degradation) indicates potential stability issues.[19] Analyze the chromatograms for the appearance and growth of any new degradation peaks.

Conclusion

This compound is more than a simple chemical intermediate; it is a precisely functionalized building block whose utility is defined by its physicochemical properties. Its solid nature, moderate-to-high lipophilicity, poor aqueous solubility, and lack of ionizable centers are all critical attributes that inform its synthesis, handling, and application in the creation of complex pharmaceutical agents. The data and protocols presented in this guide provide a robust framework for scientists to not only understand but also strategically leverage these properties, thereby facilitating a more efficient and scientifically-grounded drug development process.

References

- ChemBK. (2024). 3-bromo-4-isobutoxy-benzonitrile.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Retrieved from [Link]

-

Saleh, S. F. (2023). How to measure solubility for drugs in oils/emulsions? ResearchGate. Retrieved from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

-

OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

-

In-House Pharmacy. (n.d.). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. Retrieved from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. Retrieved from [Link]

-

PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

European Commission. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from [Link]

-

GovInfo. (2000). 40 CFR 799.6755 - Partition coefficient (n-octanol/water), shake flask method. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

-

Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, A. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

- Shoaib, M. H., et al. (2011). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Journal of the Chemical Society of Pakistan, 33(1).

- ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives.

-

Wang, Q., Guo, Y., Wang, M., Zhu, W., & Xu, S. (2016). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. IOP Conference Series: Materials Science and Engineering, 137, 012094. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Retrieved from [Link]

- Ramalingam, S., & Santhanalakshmi, J. (2016). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Journal of Applicable Chemistry, 5(4), 835-849.

-

PubChem. (n.d.). 3-Bromo-4-methoxybenzonitrile. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. researchgate.net [researchgate.net]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. govinfo.gov [govinfo.gov]

- 15. enfo.hu [enfo.hu]

- 16. humiditycontrol.com [humiditycontrol.com]

- 17. edaegypt.gov.eg [edaegypt.gov.eg]

- 18. japsonline.com [japsonline.com]

- 19. www3.paho.org [www3.paho.org]

3-Bromo-4-isobutoxybenzonitrile molecular weight

An In-Depth Technical Guide to 3-Bromo-4-isobutoxybenzonitrile: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in modern organic and medicinal chemistry. We delve into its fundamental physicochemical properties, provide a detailed, validated synthesis protocol with mechanistic insights, and outline robust analytical methods for its characterization. Furthermore, this document explores its critical application in the synthesis of active pharmaceutical ingredients (APIs), most notably Febuxostat, and discusses essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the fields of drug development and fine chemical synthesis.

Introduction and Strategic Importance

This compound (CAS No. 208665-95-6) is a substituted benzonitrile derivative of significant interest. Its molecular architecture, featuring a nitrile group, a bromine atom, and an isobutoxy ether linkage on a benzene ring, provides a versatile scaffold for synthetic transformations. The strategic placement of these functional groups makes it an excellent substrate for various cross-coupling reactions and nucleophilic substitutions.

Its primary importance in the pharmaceutical industry lies in its role as a crucial building block for the synthesis of Febuxostat.[1][2] Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the management of hyperuricemia in patients with gout.[1][2] The efficient synthesis of this intermediate is therefore a critical step in the manufacturing of this important therapeutic agent. This guide offers the scientific community a detailed examination of this compound.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in synthesis. This compound is typically a colorless to light yellow crystalline solid.[3] Key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrNO | [3] |

| Molecular Weight | 254.12 g/mol | [3][4] |

| CAS Number | 208665-95-6 | [3] |

| Appearance | Colorless to light yellow crystals or solid | [3] |

| Melting Point | 76-80 °C | [3] |

| Boiling Point | ~315-316 °C (Predicted) | [3] |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform; low solubility in water. | [3][4] |

| Density | ~1.36 g/cm³ (Predicted) | [3] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is efficiently achieved via a multi-step sequence starting from the commercially available 4-hydroxybenzonitrile.[1][2] This pathway is reliable and scalable, making it suitable for both laboratory and industrial production.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway from 4-hydroxybenzonitrile to the target compound.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-4-hydroxybenzonitrile

-

Reaction Setup: To a solution of 4-hydroxybenzonitrile (1.0 eq) in glacial acetic acid, add bromine (1.05 eq) dropwise at room temperature with constant stirring.

-

Execution: The reaction mixture is stirred for 2-4 hours. The hydroxyl group is an ortho-, para-director; since the para position is blocked by the nitrile group, bromination occurs regioselectively at one of the ortho positions (C3 or C5).

-

Work-up and Isolation: Upon completion (monitored by TLC), the reaction mixture is poured into ice-water. The resulting precipitate is filtered, washed thoroughly with water to remove acetic acid, and dried under vacuum to yield 3-Bromo-4-hydroxybenzonitrile as a solid.[2]

-

Causality: The use of acetic acid as a solvent facilitates the electrophilic aromatic substitution by polarizing the Br-Br bond. The reaction is highly regioselective due to the strong directing effect of the hydroxyl group.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, combine 3-Bromo-4-hydroxybenzonitrile (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and dimethylformamide (DMF) as the solvent.

-

Execution: To this suspension, add isobutyl bromide (1.2 eq) and heat the mixture to 60-70 °C for 4-6 hours. This is a classic Williamson ether synthesis, where the phenoxide, formed in situ by the base (K₂CO₃), acts as a nucleophile attacking the electrophilic carbon of isobutyl bromide.

-

Work-up and Isolation: After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from ethanol or hexane to afford pure this compound.[2]

-

Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, promoting the nucleophilic attack of the phenoxide. K₂CO₃ is a cost-effective and sufficiently strong base to deprotonate the phenol without causing unwanted side reactions.

Structural Elucidation and Quality Control

Confirming the identity and purity of the final compound is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system for quality control.

Diagram of the Analytical Workflow

Caption: Standard analytical workflow for compound characterization.

Expected Spectroscopic Data

The following data are characteristic of this compound and serve as a benchmark for successful synthesis.

| Technique | Expected Results |

| ¹H NMR | δ (ppm) ~8.2 (s, 1H, Ar-H), ~8.0 (dd, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~3.85 (d, 2H, -OCH₂-), ~2.05 (m, 1H, -CH-), ~1.0 (d, 6H, -CH(CH₃)₂)[1][2] |

| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ at 254.1, consistent with the molecular formula C₁₁H₁₂BrNO.[1][2] |

| Purity (HPLC) | >98% (typical requirement for use in subsequent pharmaceutical synthesis) |

Applications in Drug Discovery

The primary utility of this compound is as a key intermediate in the synthesis of Febuxostat.[1][2] The nitrile group in the intermediate is converted to a thiazole ring, and the bromine atom can be used to introduce other functionalities if needed, although in the main synthesis of Febuxostat, it is part of a different precursor. The related compound, 3-bromo-4-isobutyloxyphenyl carbothioamide, is directly synthesized from 3-bromo-4-isobutoxy benzonitrile and is a direct precursor to the thiazole ring of Febuxostat.[1][2]

The presence of both a bromine atom and a nitrile group makes related benzonitrile structures valuable in medicinal chemistry.[5][6] The bromine atom is a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of complex molecules.[5] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further diversification points.[5]

Diagram of Application Pathway

Caption: Role as a key intermediate in the synthesis of Febuxostat.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. This compound is classified as toxic and requires careful handling.

-

Hazard Identification: Toxic if swallowed, in contact with skin, or if inhaled.[3] Causes skin and serious eye irritation.[7] May cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield. All operations should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing.[7][8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep away from heat sources and strong oxidizing agents.[4]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.

-

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for the synthesis of complex and vital pharmaceuticals. Its well-defined synthesis, clear characterization profile, and critical role as a precursor to Febuxostat underscore its importance. By adhering to the robust scientific principles and safety protocols outlined in this guide, researchers and developers can confidently and safely leverage this intermediate to advance their work in drug discovery and development.

References

-

3-bromo-4-isobutoxy-benzonitrile - ChemBK. (2024). ChemBK. [Link]

-

The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Wang, Q., Guo, Y., Wang, M., Zhu, W., & Xu, S. (2017). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. IOP Conference Series: Earth and Environmental Science, 100, 012163. [Link]

-

The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem. (n.d.). PubChem. [Link]

-

(PDF) Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide - ResearchGate. (2017). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. 3-Bromo-4-Isobutoxy-Benzonitrile Supplier & Manufacturer in China | High Purity CAS 851750-95-3 | Applications, Safety Data, Price & Bulk Supply [nj-finechem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

3-Bromo-4-isobutoxybenzonitrile melting point

An In-Depth Technical Guide to the Melting Point of 3-Bromo-4-isobutoxybenzonitrile: A Critical Quality Attribute in Pharmaceutical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the melting point of this compound, a key intermediate in modern pharmaceutical manufacturing. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of the value to explore the fundamental principles, experimental best practices, and the critical role of melting point as a primary indicator of material purity and identity.

Introduction: Beyond a Physical Constant

In the rigorous landscape of pharmaceutical development, physical properties are not mere data points; they are critical quality attributes (CQAs) that inform safety, efficacy, and process control. The melting point, the temperature at which a substance transitions from a solid to a liquid state, is one of the most fundamental and reliable of these properties.[1][2] For a key pharmaceutical intermediate like this compound, primarily used in the synthesis of active pharmaceutical ingredients (APIs) such as Febuxostat, a non-purine xanthine oxidase inhibitor, a well-defined melting point is the first line of defense in quality control.[3][4]

An inaccurate or broad melting range can signal the presence of impurities, which could have downstream consequences on reaction yield, impurity profiles of the final API, and ultimately, patient safety.[5] Therefore, understanding the nuances of melting point determination for this compound is essential for ensuring process robustness and regulatory compliance.[6] This guide provides the theoretical grounding and practical protocols to empower scientists to measure and interpret this critical parameter with confidence.

Physicochemical Profile: this compound

A precise understanding of a compound's properties is foundational. Below is a summary of the key identifiers and reported physical data for this compound.

| Property | Value / Identifier | Source(s) |

| IUPAC Name | 3-bromo-4-(2-methylpropoxy)benzonitrile | [7] |

| Synonyms | Benzonitrile, 3-broMo-4-(2-Methylpropoxy)- | [8] |

| CAS Number | 208665-95-6 | [8] |

| Molecular Formula | C₁₁H₁₂BrNO | [8] |

| Molecular Weight | 254.12 g/mol | [7][8] |

| Appearance | Colorless to light yellow crystals or solid | [8] |

| Reported Melting Point | ~ 76-80 °C | [8] |

The reported melting point is presented as a range. In a pharmaceutical context, a 4°C range suggests that the material tested may be of technical grade and contain impurities. For a highly pure reference standard, a much sharper range of 0.5-1.0°C is expected.[6]

The Scientific Principle: Melting Point Depression

The utility of melting point as a purity indicator is rooted in the colligative property of melting point depression. When an impurity is introduced into a pure crystalline solid, it disrupts the uniform crystal lattice structure.

Causality: Overcoming the intermolecular forces of a pure crystal lattice requires a specific amount of thermal energy, resulting in a sharp, well-defined melting point. Impurities introduce defects into this lattice, weakening the overall structure. Less energy is then required to break these forces, causing the melting process to begin at a lower temperature. As melting proceeds, the impurity becomes more concentrated in the remaining solid, further depressing the melting point and resulting in a broader melting range.[5]

This phenomenon is graphically represented by a solid-liquid phase diagram.

Caption: Phase diagram illustrating melting point depression.

Standard Operating Procedure (SOP): Capillary Melting Point Determination

This protocol describes a self-validating method for determining the melting point of this compound using a modern digital melting point apparatus.

Pre-analysis & System Validation

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle. The presence of solvent will significantly depress and broaden the melting range.

-

Instrument Calibration: Verify the calibration of the melting point apparatus using at least two certified reference standards that bracket the expected melting point (e.g., Benzophenone, 48-50°C and Caffeine, 235-237.5°C). The instrument's readings must be within the certified tolerance (e.g., ±0.5°C). Document this verification.

Experimental Protocol

-

Capillary Loading: Invert an open-ended capillary tube and tap it into the powdered sample until a column of 2-3 mm of material is obtained.[9]

-

Sample Packing: Force the sample to the bottom of the sealed tube by tapping the tube on a hard surface or by dropping it down a long glass tube.[9] A densely packed sample ensures uniform heat transfer.

-

Initial Rapid Determination:

-

Place the loaded capillary into the apparatus.

-

Set a rapid heating rate (e.g., 10-20°C/min) to find the approximate melting point.[10]

-

Record this approximate temperature. Let the instrument cool sufficiently.

-

-

Accurate Determination:

-

Prepare two more capillary samples.

-

Set the starting temperature to ~15°C below the approximate melting point found in the previous step.

-

Set the heating ramp rate to a slow 1-2°C per minute. A slow rate is critical for allowing the system to reach thermal equilibrium and ensuring an accurate reading.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last solid crystal melts (T2).

-

The melting point range is reported as T1 - T2.

-

-

Repeatability: Repeat the accurate determination with the second sample. The two measured ranges should agree within 1°C.

Caption: Workflow for accurate melting point determination.

Synthesis Context and Potential Impurities

The purity of this compound is intrinsically linked to its synthesis. A common route involves the etherification of 3-bromo-4-hydroxybenzonitrile.[3][4]

Synthesis Reaction: 3-bromo-4-hydroxybenzonitrile + 1-bromo-2-methylpropane → this compound

Understanding this pathway allows us to anticipate potential impurities that could depress the melting point.

| Potential Impurity | Structure | CAS Number | Reported Melting Point (°C) | Impact on Final MP |

| Starting Material: 3-bromo-4-hydroxybenzonitrile | HOC₆H₃(Br)CN | 2315-86-8 | 155-159 | [11] |

| Precursor: 4-hydroxybenzonitrile | HOC₆H₄CN | 767-00-0 | 112-115 | Significant Depression |

| Reagent: 1-bromo-2-methylpropane | (CH₃)₂CHCH₂Br | 78-77-3 | -113 (Boiling Point: 91-93) | Unlikely (Volatile) |

| Solvents: Acetone, DMF, etc. | Various | Various | N/A (Volatile) | Significant Depression if present |

The most likely crystalline impurity is unreacted 3-bromo-4-hydroxybenzonitrile. Due to its significantly higher melting point, even small amounts will cause a noticeable depression and broadening of the final product's melting range.

Interpreting the Data: From Range to Purity

The final melting point range is a rich source of information:

-

A sharp range (e.g., 78.5-79.5°C): This indicates a high degree of purity, suggesting that the purification process (e.g., recrystallization) was successful in removing starting materials and by-products.

-

A broad, depressed range (e.g., 72-76°C): This is a clear indicator of impurities.[6][10] The extent of the depression and the breadth of the range can qualitatively correlate with the level of impurity. This result would trigger further investigation and potential reprocessing of the batch.

-

Comparison to Reference: The measured range for a purified batch should be compared to a certified reference standard of this compound. A match provides strong evidence for both the identity and purity of the synthesized material.

For more quantitative analysis, especially in a formal drug development setting, Differential Scanning Calorimetry (DSC) can be employed. DSC provides a highly accurate measurement of both the melting temperature (onset and peak) and the enthalpy of fusion, which can be used to quantitatively estimate the mole fraction of impurities.[12]

Conclusion

The melting point of this compound is far more than a physical descriptor; it is a fundamental pillar of quality control in the synthesis of pharmaceuticals. Its determination, when performed with a calibrated instrument and a methodologically sound protocol, provides a rapid, reliable, and cost-effective assessment of purity and identity. A sharp melting range, consistent with that of a reference standard, provides confidence in the material's quality, ensuring that subsequent synthetic steps are built upon a solid foundation. For any researcher or drug development professional working with this intermediate, a mastery of melting point determination is an indispensable skill.

References

-

ChemBK. (2024). 3-bromo-4-isobutoxy-benzonitrile. Available at: [Link]

-

Analytical Testing Labs. Melting Point Determination. Available at: [Link]

-

Wired Chemist. Determination of Melting Point. Available at: [Link]

-

Chemistry For Everyone. (2025). Why Are Melting Points Used For Drug Purity Validation? Available at: [Link]

-

University of Calgary. Melting Point Determination. Available at: [Link]

-

SSERC. Melting point determination. Available at: [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Available at: [Link]

-

NANOLAB. Melting Point Determination in Pharmaceutical Industry. Available at: [Link]

-

ResearchGate. (2025). An interesting relationship between drug absorption and melting point. Available at: [Link]

-

Fluke. (2025). Why Is Melting Point Crucial in Large Labs and Research Facilities? Available at: [Link]

-

National Center for Biotechnology Information. (2016). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs. Available at: [Link]

-

ResearchGate. Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Available at: [Link]

-

Arctom Scientific. CAS NO. 1375069-37-6 | 3-methoxypyridazin-4-amine hydrochloride. Available at: [Link]

-

ResearchGate. (PDF) Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Available at: [Link]

-

PubChem. 3-Bromo-4-hydroxybenzonitrile. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 7. 3-Bromo-4-Isobutoxy-Benzonitrile Supplier & Manufacturer in China | High Purity CAS 851750-95-3 | Applications, Safety Data, Price & Bulk Supply [nj-finechem.com]

- 8. chembk.com [chembk.com]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. 3-溴-4-羟基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. westlab.com [westlab.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-4-isobutoxybenzonitrile in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-isobutoxybenzonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development and process chemistry, this document details the theoretical underpinnings of this compound's solubility, outlines a robust experimental protocol for its quantitative determination, and discusses the implications of the resulting data for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development. It influences everything from reaction kinetics and purification efficiency to bioavailability and formulation. This compound, with its specific combination of functional groups—a nitrile, a bromo substituent, and an isobutoxy ether on a benzene ring—presents a unique solubility profile that necessitates a thorough understanding for its effective use. While qualitatively described as soluble in common organic solvents like ethanol, ether, and chloroform and having low solubility in water, quantitative data is paramount for precise process control and optimization.[1][2] This guide provides the framework for obtaining and interpreting such critical data.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical properties is essential for interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrNO | [2] |

| Molecular Weight | 254.12 g/mol | [2] |

| Appearance | Colorless to light yellow crystals or solid | [1] |

| Melting Point | ~76-80 °C | [1] |

| Boiling Point | ~315-316 °C | [1] |

The presence of a polar nitrile group (-C≡N) and an ether linkage introduces polarity, while the larger nonpolar isobutyl group and the benzene ring contribute to its lipophilicity. The bromine atom further influences the molecule's electronic properties and intermolecular interactions. This balance of polar and nonpolar characteristics dictates its interaction with various solvents.

Theoretical Framework: Understanding Solute-Solvent Interactions

The principle of "like dissolves like" provides a fundamental, albeit simplified, model for predicting solubility. The dissolution of a crystalline solute like this compound in a solvent is governed by a complex interplay of energetic factors, including the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.

A more rigorous understanding is provided by the thermodynamics of dissolution. The Gibbs free energy of solution (ΔGsol) must be negative for dissolution to occur spontaneously, and it is related to the enthalpy (ΔHsol) and entropy (ΔSsol) of solution by the equation:

ΔGsol = ΔHsol - TΔSsol

-

ΔHsol (Enthalpy of Solution): Represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds. This can be endothermic (requiring energy) or exothermic (releasing energy).

-

ΔSsol (Entropy of Solution): Typically positive, as the dissolved solute molecules are more disordered than in the crystalline lattice.

The molecular structure of this compound suggests the following interactions:

-

Dipole-dipole interactions: The polar nitrile group can interact with polar solvents.

-

Van der Waals forces: The aromatic ring and the isobutyl group will interact with nonpolar solvents through these forces.

-

Hydrogen bonding: While the molecule itself does not have strong hydrogen bond donors, the nitrile nitrogen and the ether oxygen can act as hydrogen bond acceptors with protic solvents like alcohols.

The interplay of these forces will determine the extent of solubility in different organic solvents.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[3] This method, when executed with precision, provides reliable and reproducible quantitative data. The following protocol is designed to be a self-validating system for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Toluene, Hexane

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately pipette a known volume of each selected organic solvent into the vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[4][5] It is advisable to test samples at different time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the measured solubility does not change).

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Precisely dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Using HPLC-UV: This is the preferred method for its specificity and sensitivity.

-

Develop a suitable HPLC method (e.g., reverse-phase C18 column) that provides a sharp, well-resolved peak for this compound.

-

Prepare a series of standard solutions of known concentrations and generate a calibration curve by plotting peak area versus concentration.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectroscopy: A faster but potentially less specific method.[6]

-

Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent.

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at λmax.

-

Measure the absorbance of the diluted sample and calculate its concentration using the Beer-Lambert law and the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Anticipated Solubility Profile and Data Presentation

While specific experimental data is not publicly available, a hypothetical solubility profile can be constructed based on the principles of solute-solvent interactions. This serves as an example of how to present the experimentally determined data.

| Solvent | Polarity Index | Hydrogen Bonding | Anticipated Solubility (at 25°C) |

| Hexane | 0.1 | Non-polar, Aprotic | Low |

| Toluene | 2.4 | Non-polar, Aprotic | Moderate to High |

| Dichloromethane | 3.1 | Polar, Aprotic | High |

| Chloroform | 4.1 | Polar, Aprotic | High |

| Ethyl Acetate | 4.4 | Polar, Aprotic | High |

| Acetone | 5.1 | Polar, Aprotic | High |

| Ethanol | 5.2 | Polar, Protic | Moderate to High |

| Methanol | 6.6 | Polar, Protic | Moderate |

Rationale for Anticipated Solubility:

-

High Solubility in Polar Aprotic Solvents: Solvents like dichloromethane, chloroform, ethyl acetate, and acetone are expected to be excellent solvents. They can engage in dipole-dipole interactions with the nitrile group and effectively solvate the overall molecule.

-

Moderate to High Solubility in Protic Solvents: Alcohols like ethanol and methanol can act as hydrogen bond donors to the nitrile and ether groups, promoting solubility. However, the energy required to disrupt the strong hydrogen bonding network of the alcohol itself may slightly temper the solubility compared to aprotic polar solvents.

-

Low Solubility in Nonpolar Solvents: A nonpolar solvent like hexane will have weak interactions with the polar functional groups of this compound, leading to poor solubility. Toluene, with its aromatic ring, may show slightly better solubility due to π-π stacking interactions with the benzene ring of the solute.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a fixed value but is influenced by several factors:

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship can be quantified using the van't Hoff equation.

-

Solvent Polarity: As discussed, a good match between the polarity of the solute and the solvent is crucial for high solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.

-

Purity of the Compound: Impurities can affect the measured solubility. Using a highly purified starting material is essential for accurate results.

The following diagram illustrates the key molecular interactions that govern the dissolution process.

Caption: Key molecular interactions influencing solubility.

Conclusion and Recommendations for Researchers

This technical guide has outlined the critical importance of understanding the solubility of this compound in organic solvents for pharmaceutical research and development. While quantitative public data is scarce, a robust and reliable experimental protocol based on the shake-flask method has been provided.

Key recommendations for researchers include:

-

Prioritize Experimental Determination: Do not rely on qualitative descriptors. Generate precise, quantitative solubility data for the specific solvents and temperatures relevant to your process.

-

Adhere to a Validated Protocol: Follow the detailed shake-flask methodology to ensure the data is accurate and reproducible.

-

Characterize Your Materials: Ensure the purity and crystalline form of your this compound are known.

-

Consider a Range of Solvents: Profile the solubility in a diverse set of solvents (polar aprotic, polar protic, and nonpolar) to gain a comprehensive understanding of the compound's behavior.

By following the principles and protocols outlined in this guide, researchers can generate the high-quality solubility data necessary to accelerate their research and development efforts, ensuring more efficient, scalable, and robust chemical processes.

References

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

ChemBK. 3-bromo-4-isobutoxy-benzonitrile. [Link]

-

Methylamine Supplier. 3-Bromo-4-Isobutoxy-Benzonitrile. [Link]

-

ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 3-Bromo-4-Isobutoxy-Benzonitrile Supplier & Manufacturer in China | High Purity CAS 851750-95-3 | Applications, Safety Data, Price & Bulk Supply [nj-finechem.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. enamine.net [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-4-isobutoxybenzonitrile

Executive Summary

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-Bromo-4-isobutoxybenzonitrile, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1][2] This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical verification. We will dissect the molecular structure to predict the spectral features, provide a field-proven experimental protocol for data acquisition, and offer a detailed interpretation of the resulting spectrum. The causality behind experimental choices and spectral patterns is emphasized to provide a deeper understanding beyond mere data reporting.

Introduction: The Role of NMR in Structural Elucidation

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. For a molecule such as this compound, with its distinct aromatic and aliphatic regions, ¹H NMR provides a detailed fingerprint, revealing the precise arrangement of hydrogen atoms. The chemical shift, integration, and spin-spin coupling patterns of the proton signals offer definitive proof of its constitution.

This guide serves as a practical and theoretical walkthrough of the complete process, from understanding the structural nuances of the target molecule to interpreting its high-resolution ¹H NMR spectrum.

Molecular Structure and Proton Environments

The first step in any NMR analysis is a thorough examination of the molecule's structure to identify all chemically non-equivalent protons. This compound (C₁₁H₁₂BrNO) possesses two distinct domains: a substituted aromatic ring and an aliphatic isobutoxy side chain. These domains give rise to six unique proton environments, as illustrated below.

Caption: Logical separation of proton environments in this compound.

-

Aromatic Protons (Hₐ, Hₑ, Hբ): The benzene ring contains three protons.

-

Hₐ: Positioned ortho to the electron-withdrawing cyano (-CN) group and meta to the bromine atom.

-

Hₑ: Located ortho to the electron-donating isobutoxy group and meta to the cyano group.

-

Hբ: Situated ortho to both the bromine atom and the isobutoxy group.

-

-

Aliphatic Protons (H꜀, HᏧ, Hբ): The isobutoxy group [-OCH₂(CH)(CH₃)₂] contains three distinct sets of protons.

-

H꜀: The two methylene protons (-OCH₂-).

-

HᏧ: The single methine proton (-CH-).

-

Hբ: The six equivalent methyl protons (-CH₃).

-

Predicted ¹H NMR Spectral Features

Based on the electronic environment of each proton, we can predict its characteristic chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J). The electron-withdrawing cyano group and bromine atom will deshield nearby protons (shift them downfield), while the electron-donating oxygen of the isobutoxy group will cause shielding (shift them upfield).[3][4]

Spin-Spin Coupling Analysis

The splitting of signals is governed by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons. The magnitude of the coupling constant, J, is indicative of the spatial relationship between the coupled nuclei.

Caption: Predicted spin-spin coupling network for this compound.

Summary of Predicted Data

The following table consolidates the predicted ¹H NMR parameters. The chemical shifts are based on established substituent effects and validated by experimental data found in the literature.[2]

| Proton Label | Integration | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Rationale |

| Hₐ | 1H | Doublet (d) | ~8.20 | ⁴J ≈ 2.3 | Deshielded by adjacent CN and Br. Split by meta-coupling to Hₑ. |

| Hₑ | 1H | Doublet of Doublets (dd) | ~7.95 | ³J ≈ 8.6, ⁴J ≈ 2.3 | Split by ortho-coupling to Hբ and meta-coupling to Hₐ. |

| Hբ | 1H | Doublet (d) | ~7.21 | ³J ≈ 8.6 | Shielded by adjacent O-alkyl group. Split by ortho-coupling to Hₑ. |

| H꜀ | 2H | Doublet (d) | ~3.85 | ³J ≈ 6.5 | Deshielded by adjacent oxygen. Split by vicinal methine proton HᏧ. |

| HᏧ | 1H | Multiplet (m) or Nonet | ~2.05 | ³J ≈ 6.7 | Split by two methylene (H꜀) and six methyl (Hբ) protons. |

| Hբ | 6H | Doublet (d) | ~1.00 | ³J ≈ 6.7 | Most upfield signal. Split by the single methine proton HᏧ. |

Experimental Protocol for High-Resolution ¹H NMR

Adherence to a rigorous and validated protocol is paramount for acquiring high-quality, reproducible NMR data. The following methodology is designed to minimize artifacts and maximize spectral resolution.

Sample Preparation: The Foundation of a Good Spectrum

The quality of the NMR sample directly dictates the quality of the resulting spectrum. A homogenous, particulate-free sample is essential.[5]

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Causality: This concentration range typically provides an excellent signal-to-noise ratio for a molecule of this molecular weight (254.12 g/mol ) on modern spectrometers without inducing concentration-dependent peak broadening.[6]

-

-

Solvent Selection & Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃, 99.8%+ D) containing 0.03% v/v Tetramethylsilane (TMS) to the vial.

-

Causality: CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, easily identifiable residual peak (~7.26 ppm). The deuterium (²H) nucleus provides the essential lock signal for the spectrometer to maintain field stability.[7] TMS serves as the internal reference standard, defined as 0.00 ppm.[3]

-

-

Dissolution: Gently vortex or swirl the vial until the solid is completely dissolved. A homogeneous solution is critical for sharp, well-resolved peaks.[6]

-

Filtration and Transfer: Draw the solution into a clean Pasteur pipette plugged with a small amount of cotton or glass wool. Filter the solution directly into a high-quality 5 mm NMR tube.

-

Causality: This step is crucial to remove any dust or particulate matter. Suspended solids disrupt the magnetic field homogeneity across the sample, leading to significant peak broadening that cannot be corrected by shimming.[5]

-

-

Final Volume Check: Ensure the final sample height in the NMR tube is between 4.5 and 5.5 cm. This corresponds to a volume of roughly 0.6-0.7 mL.[7][8]

-

Causality: This height ensures the sample fills the detection region of the spectrometer's RF coil uniformly, which is essential for effective magnetic field shimming and quantitative accuracy.[8]

-

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition

The following parameters are typical for a 400 MHz or 600 MHz NMR spectrometer for routine structural analysis of a small organic molecule.

-

Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shimming: Perform automated or manual shimming of the magnetic field.

-

Causality: Shimming adjusts the currents in the shim coils to counteract magnetic field inhomogeneities, resulting in a more uniform field and consequently, sharper spectral lines and better resolution.[8]

-

-

Tuning and Matching: Tune and match the probe to the sample.

-

Acquisition Parameters:

-

Experiment: Standard ¹H acquisition (zg30 pulse program or equivalent).

-

Number of Scans (NS): 16 to 64 scans.

-

Receiver Gain (RG): Set automatically.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width (SW): ~20 ppm.

-

Detailed Spectral Interpretation

The acquired spectrum should closely match the predictions outlined in Section 3. The following is a detailed assignment based on experimental data.[2]

-

δ 8.20 (d, 1H, J = 2.3 Hz): This downfield doublet corresponds to Hₐ . Its position is dictated by the strong deshielding effects of the ortho-cyano and meta-bromo substituents. The small coupling constant of 2.3 Hz is characteristic of a four-bond meta-coupling to Hₑ.[9]

-

δ 7.95 (dd, 1H, J = 8.6, 2.3 Hz): This doublet of doublets is assigned to Hₑ . It experiences two distinct couplings: a large ortho-coupling (³J = 8.6 Hz) from Hբ and the smaller meta-coupling (⁴J = 2.3 Hz) from Hₐ.[9][10]

-

δ 7.21 (d, 1H, J = 8.6 Hz): This upfield aromatic signal is Hբ . It is significantly shielded by the adjacent electron-donating isobutoxy group. The splitting into a doublet with a coupling constant of 8.6 Hz confirms its ortho relationship with Hₑ.[9]

-

δ 3.85 (d, 2H, J = 6.5 Hz): This doublet in the aliphatic region is assigned to the methylene protons, H꜀ . The chemical shift is characteristic of protons on a carbon adjacent to an oxygen atom.[11] The signal is split by the single neighboring methine proton, HᏧ.

-

δ 2.05 (m, 1H): This multiplet is assigned to the methine proton, HᏧ . It is coupled to eight neighboring protons (two from H꜀ and six from Hբ), resulting in a complex pattern, often referred to as a nonet or multiplet.

-

δ 1.00 (d, 6H, J = 6.7 Hz): This large, upfield doublet, integrating to six protons, is definitively assigned to the two equivalent methyl groups, Hբ . Its splitting into a doublet is caused by the single adjacent methine proton, HᏧ.[12]

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that, when systematically analyzed, allows for its complete and unambiguous characterization. The distinct chemical shifts of the aromatic protons confirm the 1,3,4-substitution pattern, while the coupling constants precisely define the relationships between them. Similarly, the signals from the isobutoxy group—a downfield doublet, a central multiplet, and an upfield six-proton doublet—are perfectly consistent with the expected structure. This guide demonstrates how a combination of theoretical prediction, rigorous experimental protocol, and detailed spectral analysis serves as a powerful and self-validating system for structural verification in a modern research environment.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

- JEOL. (n.d.). NMR Sample Preparation.

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

Western University. (2013). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]

-

McConnell, H. M. (1961). Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. The Journal of Chemical Physics, 35(4), 1520. [Link]

-

CHEM 220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]

-

Del Bene, J. E., & Bartlett, R. J. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry, 44(6), 606–612. [Link]

-

Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]

-

TheElkchemist. (2022, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Supporting Information for various compounds.

-

Peralta, J. E. (2004). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Computer Sciences, 44(4), 1256–1260. [Link]

-

ChemBK. (2024). 3-bromo-4-isobutoxy-benzonitrile. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Peralta, J. E. (2004). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 44(4), 1256–1260. [Link]

-

Faber, R., et al. (2022). On the performance of HRPA(D) for NMR spin–spin coupling constants: Smaller molecules, aromatic and fluoroaromatic compounds. The Journal of Chemical Physics, 156(5). [Link]

-

Wang, Q., et al. (2016). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Advanced Materials Research, 1136, 29-32. [Link]

-

Wang, Q., et al. (2016). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. ResearchGate. Retrieved from [Link] (Note: This links to the specific publication providing experimental data).

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Retrieved from [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in ¹H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 3-Bromo-4-methylbenzonitrile: Synthesis and Reactions. Retrieved from [Link]

- Fadhil, A. A., & Essa, A. H. (2010). Substituent effects in the 13C NMR chemical shifts of para-(para-substituted benzylidene amino)benzonitrile and para-(ortho-substituted benzylidene amino)benzonitrile. Iraqi National Journal of Chemistry, 38, 809-817.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 6. organomation.com [organomation.com]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. depts.washington.edu [depts.washington.edu]